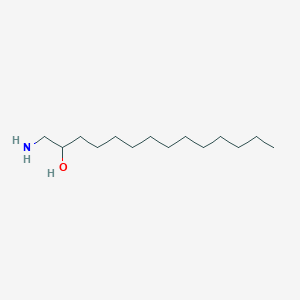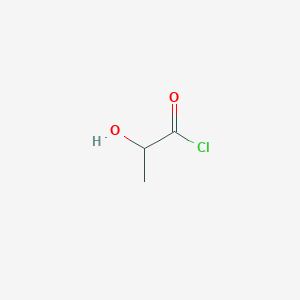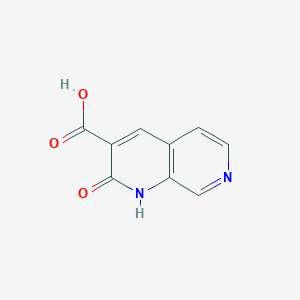
Rhenium(IV) oxide dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhenium(IV) oxide dihydrate, also known as rhenium dioxide dihydrate, is an inorganic compound with the chemical formula ReO₂·2H₂O. This compound is a gray to black crystalline solid that is primarily used as a laboratory reagent and catalyst. Rhenium, the element at the core of this compound, is a rare transition metal known for its high melting point and unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rhenium(IV) oxide dihydrate can be synthesized through the comproportionation reaction of rhenium(VII) oxide (Re₂O₇) with elemental rhenium (Re). The reaction is as follows: [ 2 Re₂O₇ + 3 Re \rightarrow 7 ReO₂ ] The resulting rhenium(IV) oxide can then be hydrated to form the dihydrate .
Industrial Production Methods: Industrial production of rhenium compounds often involves the recovery of rhenium from molybdenite (MoS₂) ores, where rhenium is a byproduct. The rhenium is extracted and purified through a series of chemical processes, including roasting, leaching, and precipitation .
Analyse Chemischer Reaktionen
Types of Reactions: Rhenium(IV) oxide dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states, such as rhenium(VII) oxide.
Reduction: It can be reduced to lower oxidation states, such as rhenium(III) oxide.
Substitution: It can form rhenates with alkaline hydrogen peroxide and oxidizing acids.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Hydrogen, carbon monoxide.
Reaction Conditions: High temperatures, acidic or basic environments.
Major Products Formed:
- Rhenium(VII) oxide (Re₂O₇)
- Rhenium(III) oxide (Re₂O₃)
- Sodium rhenate (Na₂ReO₃)
Wissenschaftliche Forschungsanwendungen
Rhenium(IV) oxide dihydrate has a wide range of applications in scientific research:
- Chemistry: Used as a catalyst in organic and inorganic synthesis.
- Biology: Investigated for its potential in radiopharmaceuticals for cancer treatment.
- Medicine: Utilized in the development of diagnostic imaging agents.
- Industry: Employed in the production of high-temperature superalloys and as a catalyst in petrochemical processes .
Wirkmechanismus
The mechanism by which rhenium(IV) oxide dihydrate exerts its effects is primarily through its catalytic properties. It facilitates various chemical reactions by providing an active surface for reactants to interact. The molecular targets and pathways involved depend on the specific reaction and application. For example, in radiopharmaceuticals, rhenium compounds target cancer cells and deliver therapeutic radiation .
Vergleich Mit ähnlichen Verbindungen
- Rhenium(VI) oxide (ReO₃)
- Rhenium(VII) oxide (Re₂O₇)
- Rhenium disulfide (ReS₂)
Comparison: Rhenium(IV) oxide dihydrate is unique due to its specific oxidation state and hydration. Compared to rhenium(VI) oxide and rhenium(VII) oxide, it has different catalytic properties and reactivity. Rhenium disulfide, on the other hand, is a sulfide compound with distinct physical and chemical characteristics .
Eigenschaften
IUPAC Name |
oxygen(2-);rhenium;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O.2O.Re/h2*1H2;;;/q;;2*-2; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIAZPZUYLOKFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[O-2].[O-2].[Re] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4O4Re-4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B6320162.png)



![2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320198.png)








